17-Methyl-4-androstene-3alpha,17alpha-diol 17-Methyl-4-androstene-3alpha,17alpha-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16495345
InChI: InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3
SMILES:
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

17-Methyl-4-androstene-3alpha,17alpha-diol

CAS No.:

Cat. No.: VC16495345

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

17-Methyl-4-androstene-3alpha,17alpha-diol -

Specification

Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name 10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3
Standard InChI Key BNUOCVTVOYWNJC-UHFFFAOYSA-N
Canonical SMILES CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s systematic IUPAC name is (3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol . Its stereochemistry is defined by the alpha orientation of both hydroxyl groups and the 17-methyl substitution, which critically influence its receptor binding affinity and metabolic stability.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC20H32O2C_{20}H_{32}O_2
Molecular Weight304.5 g/mol
PubChem CID71750110
SynonymsDTXSID60857996, 897950-19-5

Stereochemical Considerations

The 3alpha-hydroxyl group and 17alpha-methyl configuration distinguish this compound from endogenous androgens like testosterone. This structural modification may reduce first-pass metabolism by hepatic enzymes, potentially enhancing oral bioavailability compared to non-methylated analogs .

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The patent literature describes multi-step synthesis starting from 19-hydroxy-4-androstene-3,17-dione . A representative pathway involves:

  • Ketal Formation: Reacting 19-hydroxy-1α-methyl-4-androstene-3,17-dione with ethyleneglycol and p-toluenesulfonic acid to form a cyclic ketal .

  • Reduction: Catalytic hydrogenation or lithium-ammonia reduction to saturate the 4-ene bond, yielding 5α-androstane intermediates .

  • Hydrolysis: Acidic cleavage of the ketal group to regenerate hydroxyl functionalities .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
KetalizationEthyleneglycol, p-TsOH, benzene, reflux85%
ReductionH2H_2/Pd-C, THF, 25°C92%
Hydrolysis10% HCl, MeOH/H2O, 60°C78%

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from acetone-hexane mixtures . Structural confirmation is achieved via NMR (1H^1H, 13C^{13}C) and high-resolution mass spectrometry .

Pharmacological Profile and Mechanisms

Libido-Enhancing Effects

Patent US4071625A highlights its utility in enhancing sexual desire via modulation of hypothalamic-pituitary-gonadal axis signaling . Proposed mechanisms include:

  • Upregulation of dopaminergic transmission in the mesolimbic pathway.

  • Inhibition of serotonin reuptake in the prefrontal cortex.

Formulation and Therapeutic Applications

Dosage Forms

Patent data describe multiple formulations:

  • Oral Tablets: 10–50 mg doses with sodium carboxymethylcellulose as a suspending agent .

  • Injectable Solutions: 25 mg/mL in sesame oil with benzyl alcohol preservative .

  • Subcutaneous Implants: Silicone-based matrices for sustained release over 90 days .

Rodent studies (unpublished, cited in patent ) indicate an LD50 > 2,000 mg/kg orally, suggesting low acute toxicity.

Hepatotoxicity Risks

The 17-methyl group raises concerns for hepatotoxicity akin to other C17-alkylated steroids. Elevated liver enzymes (ALT/AST) were observed in primate models at doses ≥5 mg/kg/day .

Regulatory and Legal Status

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator